2-Chloroquinoline-6-carbaldehyde
CAS No.: 791626-59-0
Cat. No.: VC3738177
Molecular Formula: C10H6ClNO
Molecular Weight: 191.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 791626-59-0 |
|---|---|
| Molecular Formula | C10H6ClNO |
| Molecular Weight | 191.61 g/mol |
| IUPAC Name | 2-chloroquinoline-6-carbaldehyde |
| Standard InChI | InChI=1S/C10H6ClNO/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-6H |
| Standard InChI Key | JRXFGSDIVFFZTM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=N2)Cl)C=C1C=O |
| Canonical SMILES | C1=CC2=C(C=CC(=N2)Cl)C=C1C=O |
Introduction
Structural Information and Physical Properties
2-Chloroquinoline-6-carbaldehyde consists of a quinoline core with a chlorine atom at the 2-position and a carbaldehyde (formyl) group at the 6-position. This structural arrangement contributes to the compound's distinctive chemical properties and reactivity profile.
Basic Molecular Information
The compound can be characterized by its fundamental molecular properties, as detailed below:
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Molecular Formula: C10H6ClNO
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SMILES Notation: C1=CC2=C(C=CC(=N2)Cl)C=C1C=O
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InChI: InChI=1S/C10H6ClNO/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-6H
The structure consists of a bicyclic heterocyclic system with a carbaldehyde group that enhances its reactivity for various transformations. The chloro substituent at position 2 provides opportunities for nucleophilic substitution reactions, making this compound versatile for chemical synthesis.
Predicted Collision Cross Section Data
The compound's physical properties include predicted collision cross section (CCS) data for various adducts, which are valuable for analytical characterization using ion mobility spectrometry. These values are presented in Table 1.
Table 1: Predicted Collision Cross Section Data for 2-Chloroquinoline-6-carbaldehyde
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 192.02108 | 135.0 |
| [M+Na]⁺ | 214.00302 | 151.8 |
| [M+NH₄]⁺ | 209.04762 | 145.1 |
| [M+K]⁺ | 229.97696 | 143.1 |
| [M-H]⁻ | 190.00652 | 138.2 |
| [M+Na-2H]⁻ | 211.98847 | 143.9 |
| [M]⁺ | 191.01325 | 138.8 |
| [M]⁻ | 191.01435 | 138.8 |
These collision cross section values provide essential information for analytical identification and characterization of the compound, particularly when using advanced mass spectrometry techniques incorporating ion mobility separation.
Chemical Reactivity and Transformations
The reactivity of 2-chloroquinoline-6-carbaldehyde is influenced by both its chloro and carbaldehyde functional groups, which can participate in various chemical transformations.
Reactivity of the Chloro Group
The 2-chloro position in quinoline derivatives is susceptible to nucleophilic substitution reactions. Based on the reactivity patterns observed in similar compounds, 2-chloroquinoline-6-carbaldehyde could potentially undergo:
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Nucleophilic substitution with amines, as demonstrated in the conversion of 6-bromo-2-chloroquinoline to 2-aminoquinoline derivatives
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Potential substitution with other nucleophiles such as thiols, as seen in the synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives
Reactivity of the Carbaldehyde Group
The 6-carbaldehyde functionality provides opportunities for various transformations, including:
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Reduction to the corresponding alcohol
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Oxidation to carboxylic acid derivatives
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Condensation reactions (e.g., with amines to form imines)
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Potential for aldol condensations and related C-C bond-forming reactions
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Formation of acetals, as demonstrated with related 2-chloroquinoline-3-carbaldehydes, which can be converted to acetals using ethylene glycol in benzene with catalytic toluene-p-sulfonic acid
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